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Compound of Interest

Compound Name: 2-iodo-1H-pyrrolo[2,3-c]pyridine

CAS No.: 1227270-26-9

Cat. No.: B035820

Get Quote

Executive Summary
2-Iodo-6-azaindole (2-iodo-1H-pyrrolo[2,3-c]pyridine) represents a high-value molecular

scaffold in modern medicinal chemistry. As a bioisostere of both indole and purine, it offers a

unique vector for "scaffold hopping," allowing researchers to modulate physicochemical

properties (solubility, lipophilicity) and metabolic stability while retaining critical hydrogen-

bonding motifs required for kinase binding. This guide details the compound's identity, a

validated synthesis protocol overcoming regioselectivity challenges, and its reactivity profile for

downstream library generation.

Chemical Identity & Physicochemical Properties[1]
[2][3][4]
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Property Data

Chemical Name 2-Iodo-1H-pyrrolo[2,3-c]pyridine

Common Name 2-Iodo-6-azaindole

CAS Number 1227270-26-9

Molecular Formula C₇H₅IN₂

Molecular Weight 244.03 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF, MeOH; sparingly

soluble in water

pKa (Calculated) ~7.95 (Parent 6-azaindole N-H)

LogP (Predicted) ~2.1

Structural Insight: Unlike the more common 7-azaindole, the 6-azaindole scaffold places the

pyridine nitrogen at the 6-position. This subtle shift significantly alters the electronic landscape,

reducing the acidity of the N1-proton compared to 7-azaindole and changing the vector of the

lone pair for hydrogen bonding interactions in the ATP-binding pocket of kinases.

Synthesis: Overcoming Regioselectivity Challenges
The Challenge: C2 vs. C3 Selectivity
Direct electrophilic halogenation (e.g., using NIS or

) of 6-azaindole predominantly yields the 3-iodo isomer. This is due to the electron-rich nature
of the pyrrole C3 position (beta-position), which is electronically favored for Electrophilic
Aromatic Substitution (

).

The Solution: Directed ortho-Metalation (DoM) To access the 2-iodo derivative exclusively, a

lithiation strategy is required. The N1-proton must first be masked with a directing group (DG)

that facilitates deprotonation at the adjacent C2 position.
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Validated Synthetic Protocol
Step 1: N-Protection (SEM Group Installation)

Dissolve 6-azaindole (1.0 eq) in anhydrous DMF at 0 °C.

Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min to form the sodium salt.

Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 eq) dropwise.

Warm to RT and stir for 2 h. Quench with water, extract with EtOAc.

Result:1-(SEM)-6-azaindole.

Step 2: C2-Lithiation and Iodination

Dissolve 1-(SEM)-6-azaindole in anhydrous THF under Argon. Cool to -78 °C.[1][2]

Add tert-Butyllithium (1.7 M in pentane, 1.2 eq) dropwise.

Note:t-BuLi is preferred over n-BuLi for cleaner C2-deprotonation of N-protected

azaindoles due to the lower acidity of the C2-H.

Stir at -78 °C for 1 h to ensure complete lithiation (formation of the C2-lithio species).

Add a solution of Iodine (

, 1.3 eq) in THF dropwise.

Stir for 30 min at -78 °C, then allow to warm to RT.

Quench with saturated

(to reduce excess iodine) and extract.

Step 3: Deprotection (Optional)

If the free N-H is required immediately: Treat with TBAF (1 M in THF) and ethylenediamine

(scavenger) at reflux.
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Strategic Note: Most medicinal chemists retain the protecting group for subsequent cross-

coupling reactions to prevent catalyst poisoning by the free N-H.

Visualization: Synthesis & Reactivity Logic
The following diagram illustrates the divergent pathways for C2 vs. C3 functionalization and the

downstream utility of the 2-iodo handle.
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Figure 1: Divergent synthesis pathways showing the necessity of the Directed ortho-Metalation

(DoM) strategy to achieve C2-regioselectivity, contrasting with the C3-selectivity of direct

halogenation.

Reactivity Profile & Applications
Cross-Coupling Capabilities
The C2-iodine bond is weak and highly reactive toward oxidative addition by Palladium(0)

species. This makes 2-iodo-6-azaindole a superior electrophile compared to its bromo- or

chloro-analogs.

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids allows the rapid construction of

biaryl systems common in kinase inhibitors (e.g., mimicking the hinge-binding region).

Recommended Catalyst:
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or

with XPhos for sterically hindered substrates.

Sonogashira: Introduction of alkynyl linkers.

Conditions:

(5 mol%), CuI (2 mol%),

, DMF, RT.

Buchwald-Hartwig: Installation of amine side chains to tune solubility.

Note: Requires strong bases (NaOtBu); ensure the azaindole nitrogen is protected to

prevent deprotonation.

Medicinal Chemistry Utility
Scaffold Hopping: 6-Azaindole is often used to replace Indole or 7-Azaindole cores. The N6

nitrogen provides an additional hydrogen bond acceptor that can interact with specific

residues (e.g., Serine or Threonine) in the ATP-binding pocket, potentially improving potency

or selectivity.

Solubility: The pyridine nitrogen (N6) lowers the LogP and increases aqueous solubility

compared to the parent indole, addressing a common failure mode in drug development.

Safety & Handling
Hazards: 2-Iodo-6-azaindole is an organoiodide and should be treated as a potential irritant

and sensitizer.

Light Sensitivity: Carbon-Iodine bonds are photosensitive. Store the solid in amber vials

under inert atmosphere (Argon/Nitrogen) at 2-8 °C to prevent homolytic cleavage and

discoloration (iodine liberation).

MSDS Highlights:

Signal Word: Warning
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H315: Causes skin irritation.[3][4]

H319: Causes serious eye irritation.[4]

H335: May cause respiratory irritation.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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